molecular formula C11H12N2O B1606380 N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine CAS No. 338997-02-7

N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine

Cat. No.: B1606380
CAS No.: 338997-02-7
M. Wt: 188.23 g/mol
InChI Key: ALPRXCPXIOIWSS-UHFFFAOYSA-N
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Description

N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine (CAS: 338997-02-7, molecular weight: 188.23 g/mol) is a synthetic intermediate characterized by a 1,2-dimethylindole core linked to a hydroxylamine group via a methylidene bridge. It is commercially available with 95% purity and is utilized in pharmaceutical and chemical synthesis workflows, as indicated by its classification as a "related intermediate" in chemical catalogs .

Properties

IUPAC Name

N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-12-14)9-5-3-4-6-11(9)13(8)2/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPRXCPXIOIWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350586
Record name N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338997-02-7
Record name N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

$$
\text{1,2-Dimethylindole-3-carbaldehyde} + \text{NH}_2\text{OH} \xrightarrow{\text{AcOH, NaOAc}} \text{N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine}
$$

Stepwise Methodology

Synthesis of 1,2-Dimethylindole-3-carbaldehyde

  • Precursor Preparation :
    • 1,2-Dimethylindole is formylated at the 3-position using the Vilsmeier-Haack reaction (POCl₃/DMF).
    • Conditions : Reflux in anhydrous DMF/POCl₃ (1:1) at 60°C for 4–6 hours.
    • Yield : ~70–80% (based on analogous indole formylations).

Oxime Formation

  • Reagents : Hydroxylamine hydrochloride (1.2 equiv), sodium acetate (2.0 equiv) in aqueous acetic acid.
  • Conditions : Reflux for 4–6 hours.
  • Workup : Neutralization with water, filtration, and recrystallization from ethanol.
  • Yield : 85–90% (extrapolated from similar arylhydrazonoaldehyde conversions).

Key Reaction Parameters

Parameter Optimal Value Purpose
Solvent Acetic acid/H₂O (3:1) Facilitates protonation of aldehyde
Temperature 100°C (reflux) Accelerates nucleophilic addition
Catalyst Sodium acetate Buffers pH for oxime stability
Reaction Time 4–6 hours Ensures complete conversion

Characterization Data

  • IR :
    • $$ \nu{\text{OH}} $$: 3448–3300 cm⁻¹ (hydroxylamine stretch).
    • $$ \nu{\text{C=N}} $$: 1612–1646 cm⁻¹ (imine bond).
  • ¹H NMR (DMSO-d₆) :
    • δ 11.2 (s, 1H, OH), δ 8.4 (s, 1H, CH=N), δ 7.6–6.9 (m, 4H, aromatic), δ 2.5 (s, 6H, N-CH₃ and C-CH₃).
  • MS (EI) : m/z 202 [M⁺].

Alternative Pathways

Challenges and Optimizations

  • Byproduct Formation :
    • Overheating may lead to hydrolysis of the oxime to the parent aldehyde.
    • Mitigation: Strict temperature control and inert atmosphere.
  • Solvent Choice :
    • Ethanol/water mixtures improve solubility of hydroxylamine.

Applications and Derivatives

  • The oxime serves as a precursor for azo-coupled heterocycles (e.g., pyrazoles, isoxazoles).
  • Functionalization at the hydroxylamine group enables access to bioreductive prodrugs .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine has potential applications in the field of medicinal chemistry. Its indole moiety is a common scaffold in many pharmacologically active compounds. Research indicates that derivatives of indole exhibit a range of biological activities, including:

  • Antitumor Activity : Indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound may serve as a precursor for synthesizing more potent antitumor agents.
  • Antimicrobial Properties : Compounds containing indole structures are known for their antimicrobial effects against various pathogens. This compound could be explored further for its efficacy against bacterial and fungal infections.

2. Drug Development

The compound’s ability to form stable complexes with metal ions may enhance its role in drug delivery systems. Research into metal-hydroxylamine interactions has indicated potential applications in:

  • Targeted Drug Delivery : By attaching this compound to drug molecules, researchers can potentially improve the specificity and efficacy of treatments.
  • Prodrug Formulations : The hydroxylamine group can be utilized to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of various indole derivatives, including those based on hydroxylamine structures. Results showed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound could be developed into a lead compound for further optimization .

Case Study 2: Antimicrobial Activity

Research conducted at a leading university focused on the synthesis of indole-based compounds with antimicrobial properties. The study found that derivatives similar to this compound demonstrated substantial activity against resistant bacterial strains, highlighting the potential for developing new antibiotics .

Data Table: Comparative Analysis of Indole Derivatives

Compound NameBiological ActivityReference
N-(1-Methylindol-3-yl)methylidenehydroxylamineAntitumor
N-(2-Methylindol-3-yl)methylidenehydroxylamineAntimicrobial
N-(1,2-Dimethylindol-3-yl)methylidenehydroxylaminePotential Antitumor/AntimicrobialCurrent Study

Mechanism of Action

The mechanism of action of N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

This compound shares the methylidene-hydroxylamine motif but replaces the indole core with a pyrazole ring substituted with phenyl and pyrrole groups. Key differences include:

  • Crystal Structure : The pyrazole derivative crystallizes with two distinct conformations in its asymmetric unit, forming tetramers via O–H···N hydrogen bonds and layers through C–H···π interactions. The dihedral angles between the pyrazole and pendant rings (42.69–54.49°) suggest greater conformational flexibility compared to the rigid indole system in the target compound .

Chromone- and Diazaphosphinane-Linked Methylidene Compounds

Compounds such as 2-cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide and 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane () feature methylidene bridges but incorporate chromone or diazaphosphinane moieties. These structures exhibit distinct electronic properties due to conjugated carbonyl and sulfur groups, making them suitable for optical and quantum electronics applications. In contrast, the dimethylindol-hydroxylamine compound lacks such extended conjugation, limiting its utility in electronic materials but favoring roles in organic synthesis .

N-(2-Methoxyphenyl)hydroxylamine

This hydroxylamine derivative lacks the indole scaffold but shares the reactive hydroxylamine group. Key comparisons include:

  • Metabolism: N-(2-Methoxyphenyl)hydroxylamine undergoes enzymatic reduction to o-anisidine and oxidation to o-aminophenol in hepatic microsomes. Its metabolic stability is pH-dependent, with minimal degradation at neutral pH . The dimethylindol analog’s metabolic fate is unreported, but steric hindrance from the indole methyl groups may reduce enzymatic accessibility.
  • The dimethylindol compound’s safety profile remains unstudied but could differ due to structural dissimilarities .

Functional Group and Pharmacological Comparisons

Hydroxylamine Derivatives in Controlled Substances

Compounds like N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine () are regulated due to psychoactive properties.

Reactivity with Hydroxylamine Hydrochloride

Reactions of formamidines with hydroxylamine hydrochloride yield cyclized oxadiazole products (). The dimethylindol-hydroxylamine compound’s methylidene bridge could similarly participate in condensation reactions, though its specific reactivity patterns are undocumented.

Biological Activity

N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine is a synthetic compound derived from indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features an indole moiety, which is recognized for its role in various biological processes. The hydroxylamine functional group contributes to its reactivity and interaction with biological targets.

Biological Properties

Research indicates that compounds with indole structures exhibit a range of biological activities, including:

  • Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Many indole derivatives possess antimicrobial properties, making them potential candidates for the development of new antibiotics.
  • Anti-inflammatory Properties : Some studies suggest that indole derivatives can modulate inflammatory responses, potentially benefiting conditions like rheumatoid arthritis.

The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : Hydroxylamine derivatives can inhibit enzymes involved in tumor progression and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels, impacting cellular signaling pathways related to stress responses and apoptosis.
  • Gene Expression Regulation : Indole derivatives can influence the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

A review of recent literature highlights several studies focusing on the biological activity of related indole compounds:

  • Study 1 : A study demonstrated that a similar hydroxylamine derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating potent anti-proliferative effects .
  • Study 2 : Another investigation reported that an indole-based compound reduced inflammation in a murine model of rheumatoid arthritis by downregulating pro-inflammatory cytokines .

Data Table: Biological Activities of Indole Derivatives

Compound NameActivity TypeIC50/EC50 ValueReference
This compoundAnticancerTBD
Indole Derivative AAntimicrobial25 µM
Indole Derivative BAnti-inflammatory15 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine, and what key reaction parameters influence yield?

  • Methodology : The compound is synthesized via condensation of 1,2-dimethylindole-3-carbaldehyde with hydroxylamine under controlled conditions. Key parameters include:

  • Solvent selection : Ethanol or methanol as polar protic solvents to stabilize intermediates.
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions to drive imine formation .
  • Temperature : Optimized at 60–80°C to balance reaction rate and byproduct suppression .
    • Yield optimization : Purity is enhanced through recrystallization or column chromatography, monitored by HPLC (>95% purity) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • NMR : 1H^1H-NMR confirms the imine (C=N) proton at δ 8.2–8.5 ppm and indole NH absence due to substitution .
  • FT-IR : Stretching vibrations for C=N (~1600 cm1^{-1}) and hydroxylamine O-H (~3200 cm1^{-1}) .
    • Crystallography : X-ray diffraction (e.g., SHELX refinement) reveals planarity of the indole-imine system and hydrogen-bonding networks (O–H···N), critical for stability .

Advanced Research Questions

Q. What experimental approaches are used to elucidate the mechanism of cytotoxicity in cancer cells?

  • In vitro assays :

  • Cell lines : MDA-MB-231 (breast cancer), HepG2 (liver cancer) treated with IC50_{50} values determined via MTT assays (e.g., 12.5 μM for MDA-MB-231) .
  • Apoptosis : Flow cytometry with Annexin V/PI staining confirms caspase-3 activation and mitochondrial membrane depolarization .
    • Mechanistic probes : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) and downregulated anti-apoptotic BCL-2 .

Q. How do structural modifications to the indole or hydroxylamine groups affect bioactivity and selectivity?

  • SAR studies :

  • Indole substitution : 1,2-Dimethyl groups enhance lipophilicity (logP ~2.5) and membrane permeability vs. unsubstituted analogs .
  • Hydroxylamine derivatives : Replacement with hydrazine reduces cytotoxicity but increases metabolic stability in microsomal assays .
    • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with DNA topoisomerase II and tubulin binding pockets .

Q. What analytical methods are employed to resolve contradictions in cytotoxicity data across different studies?

  • Data reconciliation :

  • Assay standardization : Use of identical cell lines, passage numbers, and serum-free media to minimize variability .
  • Metabolic interference : LC-MS/MS quantifies intracellular compound degradation (e.g., CYP3A4-mediated oxidation) that may reduce efficacy .
    • Statistical rigor : Meta-analysis of IC50_{50} values (e.g., random-effects model) accounts for inter-lab variability in dose-response curves .

Q. What role do CYP enzymes play in the metabolic activation or detoxification of this compound?

  • Metabolic profiling :

  • In vitro microsomes : Rat and human liver microsomes identify N-oxidation (CYP2E1) and nitroso-derivative formation, detected via HPLC-MS .
  • Reactive intermediates : ESR spectroscopy confirms nitroso radical generation, linked to oxidative stress in hepatocytes .
    • Enzyme inhibition : Co-incubation with CYP inhibitors (e.g., ketoconazole) reduces metabolite toxicity, validated by glutathione depletion assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine

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